
Synthesis of 2-Methoxy-5-nitroaniline from o-
Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355 Get Quote

Introduction

2-Methoxy-5-nitroaniline, also known as 5-nitro-o-anisidine, is a significant chemical

intermediate with the molecular formula C₇H₈N₂O₃.[1] It appears as orange-red needles or

powder and is utilized in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2]

Notably, it serves as a crucial precursor in the production of Osimertinib, a third-generation

epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] The synthesis of

this compound from o-anisidine is a multi-step process that requires careful control of reaction

conditions to achieve high purity and yield.

This technical guide provides an in-depth overview of the synthetic pathway from o-anisidine,

detailing the experimental protocols, summarizing quantitative data, and illustrating the process

workflow and reaction mechanisms.

Synthetic Pathway Overview
The direct nitration of o-anisidine is generally avoided in commercial production due to the high

susceptibility of the amino group to oxidation by nitric acid.[3] Furthermore, direct nitration leads

to a mixture of 4-nitro and 6-nitro isomers, with very little of the desired 5-nitro product.[3] To

overcome these challenges, a three-step synthesis is employed, which involves:

Acetylation: The amino group of o-anisidine is protected by reacting it with acetic anhydride

to form N-(2-methoxyphenyl)acetamide. This protection prevents oxidation and directs the

subsequent nitration.
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Nitration: The acetylated intermediate is nitrated using a mixed acid solution (fuming nitric

acid and concentrated sulfuric acid) at low temperatures. The methoxy group directs the

electrophilic substitution to the para position (position 5), while the acetyl group ensures a

clean reaction.[1]

Hydrolysis: The resulting N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed, typically

under basic or acidic conditions, to remove the acetyl protecting group and yield the final

product, 2-Methoxy-5-nitroaniline.[4]

Experimental Protocols
Step 1: Acetylation of o-Anisidine
This step protects the primary amino group of o-anisidine to prevent side reactions during

nitration.

Methodology: In a suitable reaction vessel, o-anisidine is dissolved in glacial acetic acid.

Acetic anhydride is then added slowly to the mixture.[4] The reaction is typically heated to

ensure completion. After the reaction, the mixture is cooled and poured into cold water to

precipitate the N-(2-methoxyphenyl)acetamide product. The solid is then filtered, washed

with water, and dried.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide
This is the key step where the nitro group is introduced onto the aromatic ring.

Methodology: N-(2-methoxyphenyl)acetamide is added to concentrated sulfuric acid in a

reaction flask, and the mixture is cooled to 0-5°C in an ice bath.[1][5] Fuming nitric acid is

then added dropwise to the cooled solution while maintaining the temperature strictly within

the 0-5°C range to prevent over-nitration and side reactions.[1][5] The reaction is stirred at

this temperature for 1-2 hours.[1] Upon completion, the reaction mixture is carefully poured

over crushed ice, causing the product, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate.

The solid is collected by filtration, washed thoroughly with cold water to remove residual

acid, and dried.[5]

Step 3: Hydrolysis of N-(2-methoxy-5-
nitrophenyl)acetamide
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The final step involves the deprotection of the amino group to yield 2-Methoxy-5-nitroaniline.

Methodology: The N-(2-methoxy-5-nitrophenyl)acetamide is suspended in a suitable solvent

like methanol, and an acid, such as hydrochloric acid, is added.[5] The mixture is then

heated to reflux for 3-5 hours to effect the hydrolysis.[5] Alternatively, a basic hydrolysis can

be performed using an aqueous solution of a base like sodium hydroxide (caustic soda).[4]

After the reaction is complete, the solvent is removed under vacuum. The residue is then

treated with water, and the pH is adjusted to be neutral or slightly basic to precipitate the final

product. The crude 2-Methoxy-5-nitroaniline is filtered, washed with water, and can be

further purified by recrystallization.

Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for Synthesis

Step
Starting
Material

Reagents Solvent
Temperatur
e

Reaction
Time

1. Acetylation o-Anisidine
Acetic

Anhydride
Acetic Acid

Elevated

Temp.
3-5 hours[5]

2. Nitration

N-(2-

methoxyphen

yl)acetamide

Fuming Nitric

Acid, Sulfuric

Acid

Sulfuric Acid 0-5°C[1][5] 1-2 hours[1]

3. Hydrolysis

N-(2-

methoxy-5-

nitrophenyl)a

cetamide

Hydrochloric

Acid or NaOH

Methanol/Wat

er
Reflux 3-5 hours[5]

Table 2: Reported Yields
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Step Product Reported Yield Reference

Nitration
N-(2-methoxy-5-

nitrophenyl)acetamide
78-82% [1]

Hydrolysis
4-fluoro-2-methoxy-5-

nitroaniline*
73.55% [5]

*Note: This yield is for a structurally similar compound and serves as a representative example

for the hydrolysis step.

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-Methoxy-5-
nitroaniline from o-anisidine.
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Step 1: Acetylation

Step 2: Nitration

Step 3: Hydrolysis
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Caption: Workflow for the synthesis of 2-Methoxy-5-nitroaniline.
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Chemical Reaction Pathway
The diagram below outlines the chemical transformations in the synthesis process.

o-Anisidine

+ Acetic Anhydride
(Acetylation)

N-(2-methoxyphenyl)acetamide

+ HNO₃ / H₂SO₄

(Nitration)

N-(2-methoxy-5-nitrophenyl)acetamide

+ H₃O⁺ or OH⁻

(Hydrolysis)

2-Methoxy-5-nitroaniline
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Click to download full resolution via product page

Caption: Chemical pathway for 2-Methoxy-5-nitroaniline synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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